

Application Notes and Protocols for In Vitro Analysis of Methyl-lathodoratin

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Compound of Interest

Compound Name: Methyl-lathodoratin

Cat. No.: B15191593

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of **Methyl-lathodoratin**, a phytoalexin with potential therapeutic applications. The following sections describe two fundamental assays to characterize its bioactivity: an antioxidant capacity assay and an antifungal susceptibility test.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine the free radical scavenging activity of **Methyl-lathodoratin**. This colorimetric assay is a rapid and reliable method to assess the antioxidant potential of a compound.^{[1][2]}

Experimental Protocol

Materials:

- **Methyl-lathodoratin** (C₁₂H₁₂O₄, MW: 220.22 g/mol)^{[3][4]}
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (analytical grade)
- Ascorbic acid (positive control)

- 96-well microplate
- Microplate reader capable of measuring absorbance at 517 nm
- Pipettes and sterile pipette tips
- Vortex mixer

Procedure:

- Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.
- Preparation of **Methyl-lathodoratin** Stock Solution (1 mg/mL): Dissolve 10 mg of **Methyl-lathodoratin** in 10 mL of methanol.
- Preparation of Working Solutions: Prepare a series of dilutions of **Methyl-lathodoratin** from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol. Prepare a similar dilution series for the positive control, ascorbic acid.
- Assay Procedure:
 - In a 96-well microplate, add 100 µL of each concentration of **Methyl-lathodoratin** or ascorbic acid to respective wells.
 - Add 100 µL of the DPPH solution to each well.
 - For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
 - For the blank, add 200 µL of methanol.
- Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.^[2]
- Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.^[5]

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:[5]

$$\% \text{ Scavenging Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- A_{control} is the absorbance of the control (DPPH solution without the test sample).
- A_{sample} is the absorbance of the test sample with DPPH solution.

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of **Methyl-lathodoratin**.

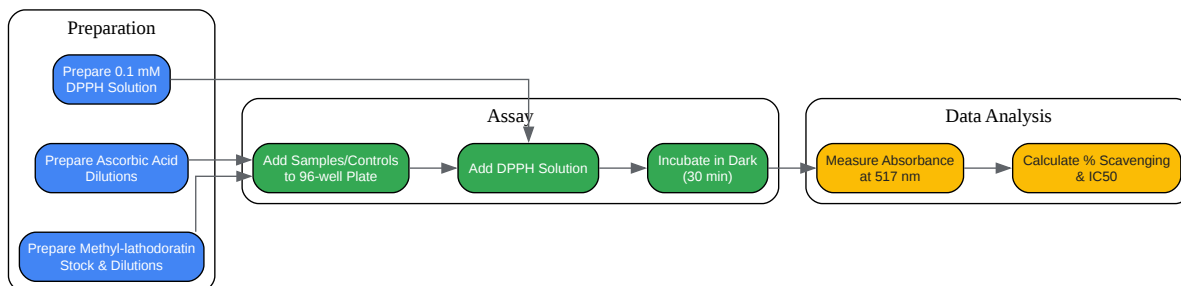
Data Presentation

Table 1: Hypothetical DPPH Radical Scavenging Activity of **Methyl-lathodoratin**

Concentration (µg/mL)	% Scavenging Activity
10	15.2 ± 1.8
25	35.8 ± 2.5
50	52.1 ± 3.1
100	78.5 ± 4.2
200	91.3 ± 2.9
Ascorbic Acid (50 µg/mL)	95.6 ± 1.5

Data are presented as mean ± standard deviation of triplicate experiments.

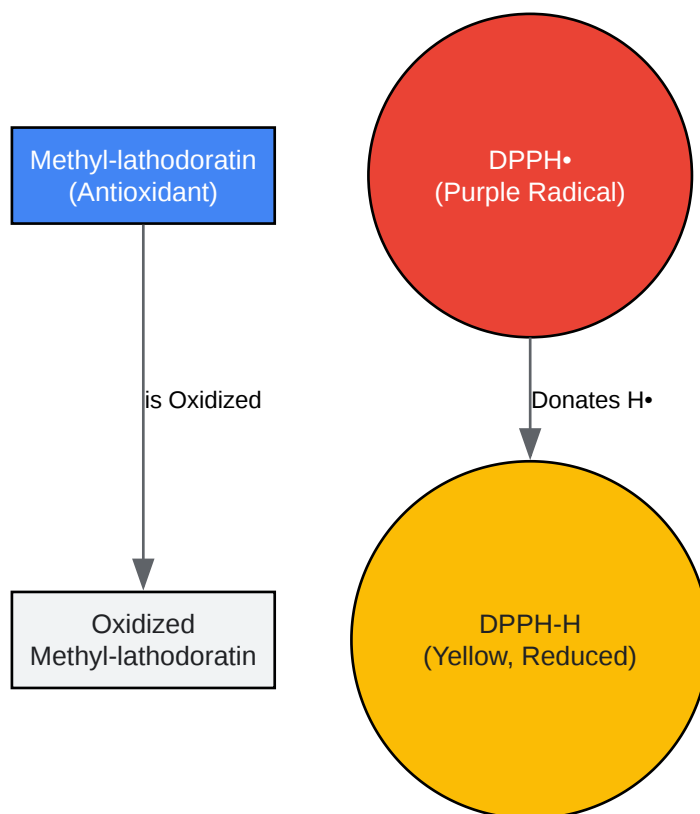
Experimental Workflow



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DPPH radical scavenging assay workflow.

Signaling Pathway



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Mechanism of DPPH radical scavenging.

Broth Microdilution Antifungal Susceptibility Assay

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **Methyl-lathodoratin** against a model fungal pathogen, such as *Candida albicans* or *Aspergillus niger*. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).^{[6][7]}

Experimental Protocol

Materials:

- **Methyl-lathodoratin**
- Fungal strain (e.g., *Candida albicans* ATCC 90028)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile saline (0.85%)
- Dimethyl sulfoxide (DMSO)
- Fluconazole (positive control)
- Sterile 96-well flat-bottom microplates
- Spectrophotometer or hemocytometer for inoculum preparation
- Microplate reader (optional, for spectrophotometric reading)
- Incubator

Procedure:

- Inoculum Preparation:

- Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Harvest the fungal colonies and suspend them in sterile saline.
- Adjust the inoculum concentration to $1-5 \times 10^6$ cells/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of $0.5-2.5 \times 10^3$ cells/mL in the assay wells.[8]
- Preparation of **Methyl-lathodoratin** and Control Solutions:
 - Prepare a stock solution of **Methyl-lathodoratin** in DMSO.
 - Perform a two-fold serial dilution of **Methyl-lathodoratin** in RPMI-1640 medium in the 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
 - Prepare a similar dilution series for the positive control, fluconazole.
- Assay Procedure:
 - Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted compounds.
 - Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
- Incubation: Incubate the microplate at 35°C for 24-48 hours.[9]
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 490 nm) with a microplate reader.

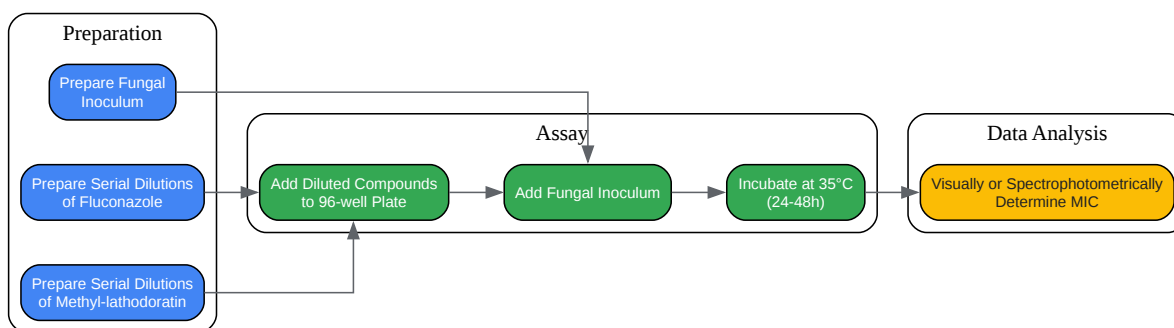
Data Presentation

Table 2: Hypothetical Antifungal Activity of **Methyl-lathodoratin** against *Candida albicans*

Compound	MIC (µg/mL)
Methyl-lathodoratin	16
Fluconazole	2

MIC values are the mode from three independent experiments.

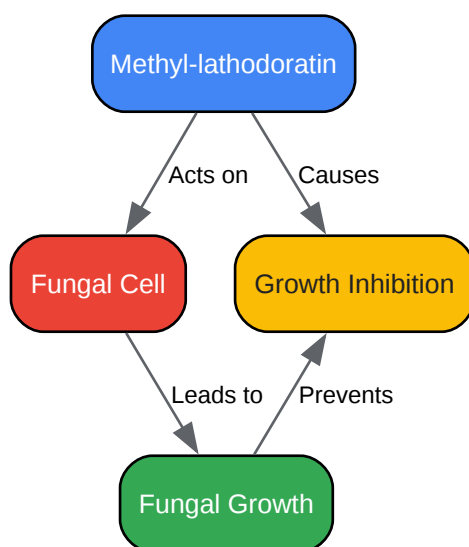
Experimental Workflow



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Broth microdilution antifungal assay workflow.

Logical Relationship



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Principle of fungal growth inhibition.

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